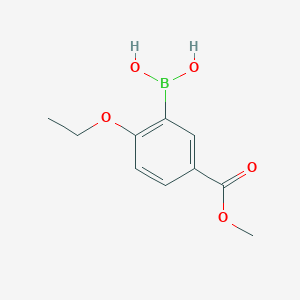

(2-Ethoxy-5-(methoxycarbonyl)phenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Ethoxy-5-(methoxycarbonyl)phenyl)boronic acid: is an organoboron compound with the molecular formula C10H13BO5. It is a boronic acid derivative that features both ethoxy and methoxycarbonyl functional groups attached to a phenyl ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxy-5-(methoxycarbonyl)phenyl)boronic acid typically involves the reaction of a suitable phenylboronic acid derivative with ethyl and methoxycarbonyl substituents. One common method is the palladium-catalyzed borylation of an aryl halide precursor using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation: The boronic acid group can undergo oxidation to form the corresponding phenol derivative.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a transition metal catalyst.

Common Reagents and Conditions:

Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

Bases: Potassium carbonate, sodium hydroxide, potassium acetate

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), ethanol

Major Products:

Suzuki-Miyaura Coupling: Formation of biaryl compounds

Oxidation: Formation of phenol derivatives

Protodeboronation: Formation of the corresponding aryl compound

Aplicaciones Científicas De Investigación

Chemistry:

Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Catalysis: Acts as a ligand in various catalytic processes.

Biology and Medicine:

Drug Development: Used in the synthesis of biologically active molecules and potential drug candidates.

Industry:

Mecanismo De Acción

The primary mechanism by which (2-Ethoxy-5-(methoxycarbonyl)phenyl)boronic acid exerts its effects is through its participation in Suzuki-Miyaura cross-coupling reactions. The process involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium center, forming a palladium-biaryl complex.

Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the biaryl product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

- [4-Methoxycarbonylphenyl]boronic acid

- [2-Methoxy-5-(methoxycarbonyl)phenyl]boronic acid

- [2-Methoxymethylphenyl]boronic acid

Uniqueness:

- Functional Groups: The presence of both ethoxy and methoxycarbonyl groups provides unique reactivity and selectivity in cross-coupling reactions.

- Applications: Its specific structure makes it particularly useful in the synthesis of complex organic molecules, offering advantages in terms of reaction conditions and product yields .

Actividad Biológica

(2-Ethoxy-5-(methoxycarbonyl)phenyl)boronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate biochemical pathways. Boronic acids are known to interact with serine proteases, which play critical roles in various physiological processes, including cell signaling and apoptosis.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies indicate its effectiveness against various bacterial strains, including:

- Escherichia coli

- Bacillus cereus

- Candida albicans

The Minimum Inhibitory Concentration (MIC) values for these microorganisms suggest that the compound possesses moderate to high antibacterial activity. For instance, the MIC for Bacillus cereus was found to be lower than that of established antimicrobial agents such as Tavaborole, indicating its potential as a therapeutic agent against resistant strains .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. This mechanism is particularly relevant in the context of multiple myeloma and other malignancies where proteasome inhibition plays a crucial role .

Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial activity of various phenylboronic acids, including this compound. The results indicated that this compound effectively inhibited the growth of Candida albicans at concentrations above 100 µg/mL, showcasing its potential as an antifungal agent .

Study 2: Cancer Cell Proliferation

Another research article highlighted the anticancer activity of boronic acids, noting that compounds like this compound can induce apoptosis in cancer cells. The study utilized various cancer cell lines to demonstrate the compound's ability to modulate apoptotic pathways and inhibit cell proliferation .

Comparative Analysis

| Property/Activity | This compound | Other Boronic Acids |

|---|---|---|

| Antimicrobial Activity | Moderate against E. coli and Bacillus cereus | Varies widely |

| Anticancer Activity | Induces G2/M arrest | Commonly seen in many |

| Mechanism of Action | Proteasome inhibition | Enzyme inhibition |

| Solubility | High due to ethoxy and methoxycarbonyl groups | Varies based on structure |

Propiedades

IUPAC Name |

(2-ethoxy-5-methoxycarbonylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO5/c1-3-16-9-5-4-7(10(12)15-2)6-8(9)11(13)14/h4-6,13-14H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQYGDCOJVHXDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)OC)OCC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.